1,3-Dibromo-2-(difluoromethyl)benzene
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Overview
Description
1,3-Dibromo-2-(difluoromethyl)benzene: is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzene, where two bromine atoms and one difluoromethyl group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkyl groups (R-).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) with a base such as potassium carbonate (K2CO3).
Coupling Reactions: Often performed in the presence of palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).
Reduction Reactions: Conducted in anhydrous conditions using strong reducing agents.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Coupling Reactions:
Reduction Reactions: Benzene derivatives with reduced bromine content.
Scientific Research Applications
1,3-Dibromo-2-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-(difluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of bromine and difluoromethyl groups on the benzene ring influences its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,2-Dibromobenzene: Another isomer with bromine atoms at different positions on the benzene ring.
1,4-Dibromobenzene: An isomer with bromine atoms in the para position.
1,3-Dibromo-2-(trifluoromethyl)benzene: A compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 1,3-Dibromo-2-(difluoromethyl)benzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and materials with specific characteristics.
Properties
IUPAC Name |
1,3-dibromo-2-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNILIILGRHOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184298-00-7 |
Source
|
Record name | 1,3-dibromo-2-(difluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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